Descarbamoylnovobiocin

Descripción general

Descripción

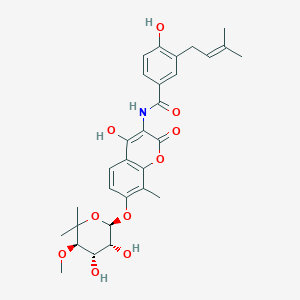

La descarbamilnovobiocina es un compuesto de hidroxicumarina que está estructuralmente relacionado con la novobiocina. Se caracteriza por la ausencia del grupo carbamoilo en la posición 3 del anillo de hexosa. Este compuesto es un miembro de la familia de antibióticos aminocumarínicos y es conocido por su papel como inhibidor de la topoisomerasa tipo II bacteriana, específicamente la ADN girasa .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La descarbamilnovobiocina se puede sintetizar mediante la fermentación de la novobiocina, donde aparece como un co-metabolito menor. También se puede producir como un producto de degradación alcalina de la novobiocina . La ruta sintética implica la eliminación del grupo carbamoilo de la novobiocina en condiciones alcalinas específicas.

Métodos de producción industrial: La producción industrial de descarbamilnovobiocina normalmente implica procesos de fermentación a gran escala seguidos de pasos de purificación para aislar el compuesto. Las condiciones de fermentación se optimizan para maximizar el rendimiento de la novobiocina, de la cual se deriva posteriormente la descarbamilnovobiocina .

Análisis De Reacciones Químicas

Tipos de reacciones: La descarbamilnovobiocina experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en la molécula.

Sustitución: Las reacciones de sustitución pueden ocurrir en diversas posiciones en los anillos aromáticos, lo que lleva a la formación de nuevos compuestos.

Reactivos y condiciones comunes:

Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.

Reactivos de sustitución: Halógenos, agentes alquilantes.

Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de quinonas, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales en los anillos aromáticos .

4. Aplicaciones en la investigación científica

La descarbamilnovobiocina tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar las relaciones estructura-actividad de los antibióticos aminocumarínicos.

Biología: Se ha investigado su papel en la inhibición de la ADN girasa bacteriana, lo que la convierte en un posible candidato para el desarrollo de fármacos antibacterianos.

Medicina: Se ha explorado su potencial terapéutico para el tratamiento de infecciones bacterianas, particularmente las causadas por cepas resistentes a los antibióticos.

Industria: Se utiliza en el desarrollo de nuevos antibióticos y como estándar de referencia en los procesos de control de calidad

Aplicaciones Científicas De Investigación

Descarbamylnovobiocin has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study the structure-activity relationships of aminocoumarin antibiotics.

Biology: Investigated for its role in inhibiting bacterial DNA gyrase, making it a potential candidate for antibacterial drug development.

Medicine: Explored for its therapeutic potential in treating bacterial infections, particularly those caused by antibiotic-resistant strains.

Industry: Utilized in the development of new antibiotics and as a reference standard in quality control processes

Mecanismo De Acción

La descarbamilnovobiocina ejerce sus efectos inhibiendo la topoisomerasa tipo II bacteriana, específicamente la ADN girasa. Esta enzima es esencial para el superenrollamiento y la relajación del ADN bacteriano, procesos críticos para la replicación y transcripción del ADN. Al inhibir la ADN girasa, la descarbamilnovobiocina interrumpe estos procesos, lo que lleva a la inhibición del crecimiento y la replicación bacteriana .

Compuestos similares:

Novobiocina: El compuesto padre del que se deriva la descarbamilnovobiocina. Contiene un grupo carbamoilo en la posición 3 del anillo de hexosa.

Coumermicina A1: Otro antibiótico aminocumarínico con un mecanismo de acción similar.

Clorobiocina: Un compuesto relacionado con similitudes estructurales y propiedades antibacterianas.

Singularidad: La descarbamilnovobiocina es única debido a la ausencia del grupo carbamoilo, lo que afecta su afinidad de unión y especificidad por la ADN girasa. Esta diferencia estructural puede influir en su potencia y espectro de actividad antibacteriana en comparación con otros antibióticos aminocumarínicos .

Comparación Con Compuestos Similares

Novobiocin: The parent compound from which descarbamylnovobiocin is derived. It contains a carbamoyl group at position 3 on the hexose ring.

Coumermycin A1: Another aminocoumarin antibiotic with a similar mechanism of action.

Clorobiocin: A related compound with structural similarities and antibacterial properties.

Uniqueness: Descarbamylnovobiocin is unique due to the absence of the carbamoyl group, which affects its binding affinity and specificity for DNA gyrase. This structural difference can influence its potency and spectrum of antibacterial activity compared to other aminocoumarin antibiotics .

Propiedades

IUPAC Name |

N-[7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methoxy-6,6-dimethyloxan-2-yl]oxy-4-hydroxy-8-methyl-2-oxochromen-3-yl]-4-hydroxy-3-(3-methylbut-2-enyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35NO10/c1-14(2)7-8-16-13-17(9-11-19(16)32)27(36)31-21-22(33)18-10-12-20(15(3)25(18)40-28(21)37)39-29-24(35)23(34)26(38-6)30(4,5)41-29/h7,9-13,23-24,26,29,32-35H,8H2,1-6H3,(H,31,36)/t23-,24+,26+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHGFJZFJRMSOS-NANZAVOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)O)CC=C(C)C)OC4C(C(C(C(O4)(C)C)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)O)CC=C(C)C)O[C@H]4[C@@H]([C@@H]([C@H](C(O4)(C)C)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201314503 | |

| Record name | Descarbamoylnovobiocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75057-97-5 | |

| Record name | Descarbamoylnovobiocin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75057-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Descarbamoylnovobiocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

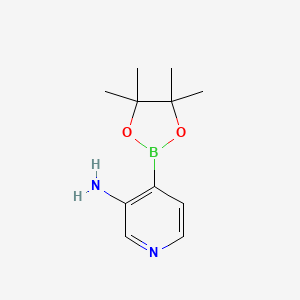

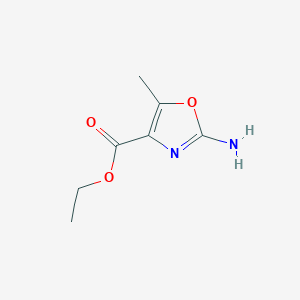

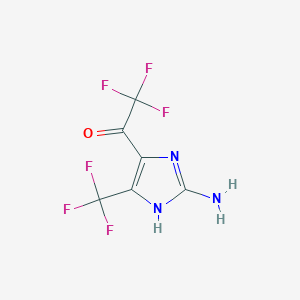

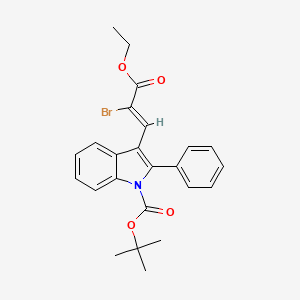

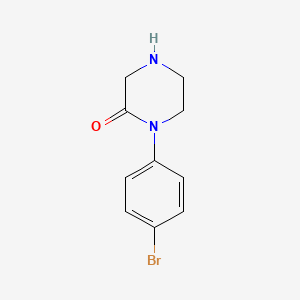

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of descarbamylnovobiocin in novobiocin biosynthesis?

A1: Descarbamylnovobiocin serves as a key intermediate in the biosynthetic pathway of novobiocin, an aminocoumarin antibiotic. Research indicates that descarbamylnovobiocin is formed after the fusion of the A and B rings of novobiocin []. Subsequently, it undergoes further enzymatic modification to yield the final active compound, novobiocin. This understanding stems from the observation that supplementing the growth media of certain novobiocin non-producing Streptomyces niveus mutants with descarbamylnovobiocin restores novobiocin production []. This suggests that these mutants are likely blocked in a step of the biosynthetic pathway prior to descarbamylnovobiocin formation.

Q2: How can descarbamylnovobiocin be distinguished from novobiocin and its isomer, isonovobiocin?

A2: Thin-layer chromatography (TLC) offers a straightforward method to differentiate descarbamylnovobiocin from novobiocin and isonovobiocin []. This technique utilizes differences in polarity and interactions with the stationary phase to separate the compounds. By employing specific solvent systems and visualization methods, researchers can identify and analyze each component in complex mixtures, including fermentation broths, extracts, and purified substances [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Hexahydro-1H-pyrrolo[3,2-C]pyridin-4(2H)-one](/img/structure/B1505858.png)